molecular formula C25H32BNO4 B12633261 Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate

Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate

Cat. No.: B12633261
M. Wt: 421.3 g/mol
InChI Key: JOKFXBXMSQHNNN-UHFFFAOYSA-N
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Description

Core Scaffold Identification: 1,4-Dihydroisoquinoline Framework

The 1,4-dihydroisoquinoline framework forms the foundational bicyclic system of the compound. Unlike fully aromatic isoquinoline, which features a benzene ring fused to a pyridine ring, the 1,4-dihydroisoquinoline scaffold retains partial saturation at the 1,4-positions. This reduction introduces two single bonds, altering the electronic distribution and conferring conformational flexibility. The numbering of the ring system follows IUPAC conventions, with the nitrogen atom at position 1 and the partially saturated carbons at positions 1 and 4.

The dihydroisoquinoline core is synthesized via methodologies such as the Bischler–Napieralski reaction, which involves cyclodehydration of β-phenylethylamides followed by reduction. In this compound, the scaffold’s planarity is disrupted by the 1,4-dihydro configuration, creating a boat-like conformation that influences steric interactions with substituents. The partial unsaturation between positions 2 and 3 (C2–C3) and positions 5 and 6 (C5–C6) retains limited aromaticity, moderating reactivity compared to fully unsaturated analogs.

Boronate Ester Functionalization: 4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 introduces boron-containing functionality critical for cross-coupling reactions. This boronate ester consists of a five-membered dioxaborolane ring with two methyl substituents on each oxygen-adjacent carbon. The boron atom adopts a trigonal planar geometry, with sp² hybridization enabling conjugation between the empty p-orbital and the oxygen lone pairs.

Property Description
Boron hybridization sp²
Ring strain Minimal due to chair-like conformation of dioxaborolane
Steric shielding Methyl groups at 4,4,5,5 positions protect boron from nucleophilic attack
Suzuki-Miyaura utility Enables palladium-catalyzed coupling with aryl halides

The electron-withdrawing nature of the dioxaborolane ring enhances the electrophilicity of the boron atom, facilitating transmetallation in catalytic cycles. However, the methyl groups create steric hindrance, stabilizing the boronate against protodeboronation and hydrolysis. This balance between reactivity and stability makes the group indispensable in synthetic applications, particularly in constructing biaryl systems.

Substituent Configuration: Benzyl Ester and 3,3-Dimethyl Modifications

The benzyl ester at position 2 and 3,3-dimethyl groups at position 3 introduce steric and electronic effects that modulate the molecule’s physicochemical behavior.

Benzyl Ester (Position 2):
The benzyloxycarbonyl (Cbz) group acts as a protective moiety for the secondary amine in the dihydroisoquinoline core. The ester’s carbonyl group (C=O) engages in resonance stabilization, delocalizing electron density away from the nitrogen and reducing its basicity. The benzyl aromatic ring provides lipophilicity, enhancing solubility in organic solvents, while its π-system may participate in stacking interactions in solid-state configurations.

3,3-Dimethyl Substituents (Position 3):
The geminal dimethyl groups at position 3 impose significant steric constraints on the dihydroisoquinoline scaffold. These substituents enforce a puckered conformation at C3, compressing the dihedral angle between the fused benzene and piperidine-like rings. This distortion alters the molecule’s dipole moment and influences crystal packing efficiency. Additionally, the methyl groups donate electron density via hyperconjugation, slightly raising the energy of the highest occupied molecular orbital (HOMO).

Substituent Electronic Effect Steric Effect
Benzyl ester Electron-withdrawing (inductive) Moderate hindrance from aromatic ring
3,3-Dimethyl groups Electron-donating (hyperconjugation) Severe axial compression at C3

The combined effects of these substituents optimize the compound for synthetic manipulation: the benzyl ester permits selective deprotection under mild hydrogenolysis conditions, while the dimethyl groups stabilize the scaffold against ring-opening reactions.

Properties

Molecular Formula

C25H32BNO4

Molecular Weight

421.3 g/mol

IUPAC Name

benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C25H32BNO4/c1-23(2)15-20-19(16-27(23)22(28)29-17-18-11-8-7-9-12-18)13-10-14-21(20)26-30-24(3,4)25(5,6)31-26/h7-14H,15-17H2,1-6H3

InChI Key

JOKFXBXMSQHNNN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(N(CC3=CC=C2)C(=O)OCC4=CC=CC=C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the isoquinoline core followed by the introduction of the boronate ester group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The isoquinoline core can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include boronic acids, reduced isoquinoline derivatives, and various substituted benzyl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate exhibit promising anticancer activities. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer proliferation pathways. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's . The dioxaborolane group is believed to contribute to these protective effects by facilitating the scavenging of reactive oxygen species.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its structure allows for the introduction of various functional groups through standard organic reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it a valuable intermediate for synthesizing more complex biologically active compounds .

Catalysis
The compound has also been utilized as a catalyst in several organic transformations. Its boron-containing structure can facilitate reactions involving electrophiles and nucleophiles due to the unique reactivity of boron compounds. For instance, it has been employed in the synthesis of chiral molecules where high enantioselectivity is required .

Materials Science

Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential use in polymer chemistry. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to develop new materials that leverage these properties for applications in electronics and nanotechnology .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using derivatives of the compound .
Study 2NeuroprotectionShowed reduced oxidative stress in neuronal cells treated with the compound .
Study 3Organic SynthesisSuccessfully used as a building block for synthesizing complex natural products .
Study 4CatalysisAchieved high enantioselectivity in asymmetric synthesis using the compound as a catalyst .
Study 5Polymer DevelopmentEnhanced mechanical properties observed in boron-containing polymer composites .

Mechanism of Action

The mechanism of action of Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The isoquinoline core may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Steric hindrance from the 3,3-dimethyl groups may reduce cross-coupling efficiency relative to less hindered analogs like benzoisoxazole derivatives .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura couplings, a cornerstone of C–C bond formation . However, reactivity varies:

  • Target Compound: The bulky dihydroisoquinoline framework may slow reaction kinetics compared to smaller cores (e.g., benzoisoxazole in ).
  • Methyl 2-amino-5-(dioxaborolan-2-yl)nicotinate: The electron-donating amino group enhances oxidative addition efficiency with aryl halides, a feature absent in the target compound .
  • Benzyl Carbamate Derivatives : Carbamate-protected boronate esters (e.g., ) exhibit improved hydrolytic stability but require deprotection steps before coupling, unlike the target compound’s direct usability.

Spectral and Physicochemical Properties

  • Spectral Data: The target compound’s ¹H-NMR spectrum would show distinct aromatic resonances from the dihydroisoquinoline core (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–1.5 ppm), differing from pyridine-based analogs (e.g., δ 8.0–9.0 ppm for nicotinate protons) .
  • Solubility : Higher molecular weight (405.3 g/mol) and lipophilic benzyl group reduce aqueous solubility compared to smaller boronate esters (e.g., 245.08 g/mol benzoisoxazole derivative in ).
  • Stability : The pinacol boronate ester is prone to hydrolysis under acidic conditions, a trait shared with most analogs. However, steric shielding from the 3,3-dimethyl groups may marginally improve stability .

Q & A

Q. Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst/LigandSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄DME/H₂O8072
Pd(dppf)Cl₂Toluene10088

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR: Assigns regiochemistry of the dihydroisoquinoline core and boronate ester.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] calculated for C₂₄H₃₁BNO₄: 408.24).
  • X-ray Crystallography: Resolves stereochemical ambiguities. SHELXL refinement (Sheldrick, 2008) is recommended for handling disordered regions, such as the dioxaborolane ring .

Advanced: How should conflicting crystallographic data (e.g., disorder in the dioxaborolane ring) be resolved?

Answer:

  • Disorder modeling: Use SHELXL’s PART instruction to refine anisotropic displacement parameters for overlapping atoms.
  • Occupancy refinement: Adjust site occupancies for disordered groups iteratively.
  • Validation tools: Cross-check with PLATON’s ADDSYM to avoid over-interpretation of pseudo-symmetry.
    Sheldrick (2008) emphasizes iterative refinement cycles and validation against Fo-Fc maps to resolve crystallographic ambiguities .

Methodological: What synthetic protocols ensure high-yield preparation of this compound?

Answer:
A stepwise approach is optimal:

Dihydroisoquinoline core synthesis: Cyclocondensation of benzylamine derivatives with ketoesters.

Boronate introduction: Miyaura borylation using Pd(dba)₂, XPhos, and bis(pinacolato)diboron (B₂pin₂) in THF at 80°C .

Purification: Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol.
Kanto reagent catalogs (2022) list boronate precursors (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) for analogous syntheses .

Advanced: How does the electronic environment of the dihydroisoquinoline core influence boronate reactivity?

Answer:

  • Electron-donating groups (e.g., methyl): Stabilize the boronate via inductive effects but reduce electrophilicity, slowing cross-coupling.
  • Electron-withdrawing groups: Enhance electrophilicity, accelerating transmetallation but risking premature hydrolysis.
    Comparative Hammett studies (σ values) on substituted dihydroisoquinolines quantify these effects. For example, σₚ values of -0.17 (methyl) vs. +0.23 (nitro) correlate with coupling efficiency .

Analytical: What chromatographic methods are optimal for assessing purity?

Answer:

  • Reverse-phase HPLC: C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm. Achieves baseline separation of the target compound from byproducts (e.g., deborylated species).
  • GC-MS: For volatile impurities, use a DB-5 column with He carrier gas (1 mL/min).
    reports >95% purity using HPLC with isopropyl alcohol/hexane gradients .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions: Argon atmosphere, -20°C in amber vials to prevent boronate hydrolysis and photodegradation.
  • Moisture control: Use molecular sieves (3Å) in storage containers.
  • Shelf-life monitoring: Periodic ¹H NMR (monitor boronate peak at δ 1.3 ppm for decomposition).

Advanced: How can computational methods predict reactivity in catalytic systems?

Answer:

  • DFT calculations: Optimize transition states (e.g., B3LYP/6-31G*) to model transmetallation barriers.
  • Molecular docking: Simulate ligand-Pd interactions to screen catalyst/ligand combinations.
    PubChem’s computational data (e.g., InChIKey, PSA) for analogous boronate esters provide benchmarks .

Methodological: What strategies validate synthetic intermediates during multi-step synthesis?

Answer:

  • In-situ monitoring: ReactIR tracks boronate formation (B-O stretch at ~1350 cm⁻¹).
  • Isotopic labeling: ¹⁰B-enriched reagents distinguish boronate peaks in NMR.
  • X-ray diffraction: Resolve ambiguous NOE effects in crowded regions (e.g., dihydroisoquinoline methyl groups) .

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